2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
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Overview
Description
The compound “2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole” is a complex organic molecule. It contains a benzyl group (a common component in organic chemistry), two chlorine atoms, a sulfur atom, and an imidazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution and ring-closing reactions .Molecular Structure Analysis
The molecular structure of similar compounds suggests that this molecule may contain multiple bonds, aromatic bonds, and possibly one or more ring structures .Scientific Research Applications
Synthesis and Structural Characterization
Several studies have focused on the synthesis and structural characterization of imidazole derivatives. For instance, research demonstrates the synthesis of novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones through the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, highlighting the versatility of imidazole derivatives in synthesizing complex heterocyclic compounds (Klásek, Lyčka, Mikšík, & Růžička, 2010). Additionally, the synthesis of 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imine derivatives and their structural confirmation via IR, NMR, and X-ray analyses exemplify the structural diversity attainable with imidazole frameworks (Balewski, Sa̧czewski, Bednarski, Wolff, Nadworska, Gdaniec, & Kornicka, 2020).
Biological Activities
The exploration of biological activities of imidazole derivatives is a significant area of interest. For example, the cytotoxic potency of novel imidazoline derivatives on human cancer cell lines provides insight into their potential therapeutic applications. Specific derivatives showed significant inhibition of cervical and bladder cancer cell lines, indicating the relevance of structural modifications in enhancing biological activity (Balewski et al., 2020). Additionally, the anti-corrosive properties of imidazoline derivatives for carbon steel in hydrochloric acid environments suggest applications beyond pharmaceuticals, highlighting their role in industrial applications (Zhang, He, Zhou, Yang, Yang, Qing, & Niu, 2015).
Antibacterial Studies
Imidazole derivatives' antibacterial properties have also been investigated, with studies synthesizing and characterizing derivatives for their activity against bacterial strains. This research underscores the potential of imidazole compounds in developing new antibacterial agents, contributing to the ongoing search for novel antibiotics (Ali, 2018).
Mechanism of Action
Target of Action
The primary targets of 2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole are bacteria and viruses associated with mouth and throat infections . This compound is a mild antiseptic, able to kill these microorganisms .
Mode of Action
The mode of action of this compound involves interaction with its targets, leading to their denaturation. The local anesthetic action of this compound is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in bacterial and viral replication. By denaturing the proteins of these microorganisms, the compound disrupts their life cycle and prevents them from causing infections .
Pharmacokinetics
It is known that the compound maintains antimicrobial activity for 5 to 10 minutes after administration .
Result of Action
The result of the action of this compound is a reduction in the viral load of a number of viruses associated with the common cold . In clinical trials, administration of this compound has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antiseptic and anesthetic effects may be enhanced in a low-pH environment, such as that found in the mouth and throat . .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2S2/c1-12-2-6-15(7-3-12)25(22,23)21-9-8-20-17(21)24-11-13-4-5-14(18)10-16(13)19/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJLEPQEQYXROD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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